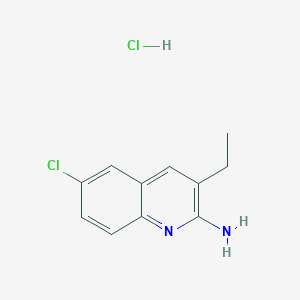
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of both boronic acid and pinacol ester functionalities makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-(4-Methylphenylsulfonamido)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is conducted in solvents like toluene or ethanol under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Various substituted phenylboronic esters
Aplicaciones Científicas De Investigación
3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers .
Mecanismo De Acción
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. The sulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
- Phenylboronic Acid Pinacol Ester
- 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester
- 3-(Trimethylsilyl)ethynyl)phenylboronic Acid Pinacol Ester
Comparison: 3-(4-Methylphenylsulfonamido)phenylboronic Acid Pinacol Ester is unique due to the presence of the sulfonamide group, which imparts additional reactivity and selectivity compared to other boronic acid pinacol esters. This makes it particularly useful in complex organic syntheses and in the development of specialized materials .
Propiedades
Fórmula molecular |
C19H26BNO5S |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-[(4-methylphenyl)sulfonylamino]phenyl]borinic acid |
InChI |
InChI=1S/C19H26BNO5S/c1-14-9-11-17(12-10-14)27(24,25)21-16-8-6-7-15(13-16)20(23)26-19(4,5)18(2,3)22/h6-13,21-23H,1-5H3 |
Clave InChI |
TVQAEIQIMCWNSM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



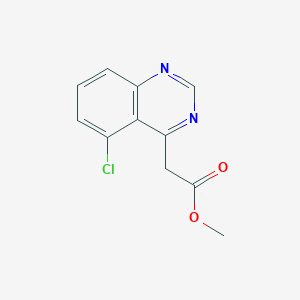
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
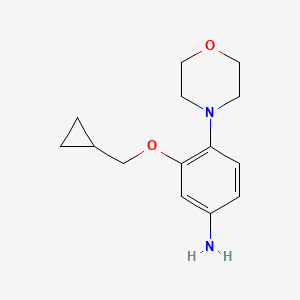
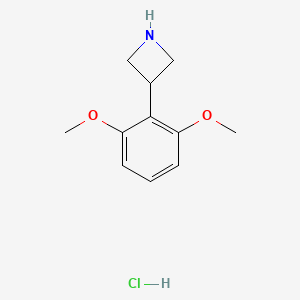
![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
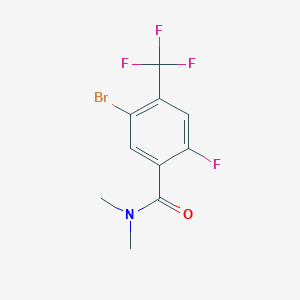
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)

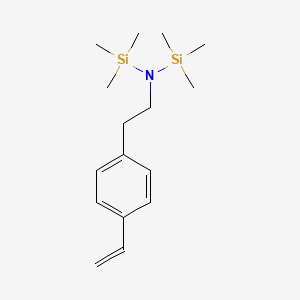
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)
